7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: is a chemical compound with the molecular formula C11H14BrNO·HCl It is a derivative of benzoxazepine, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-bromobenzyl alcohol with 2,2-dimethylpropanoic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, followed by purification to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium azide or other nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities.
Biology: In biological research, the compound is studied for its interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is explored for its activity against various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
2,3-dihydro-1,5-benzoxazepine: A related compound with a similar ring structure but lacking the bromine and dimethyl groups.
1,4-benzoxazepine: Another derivative with a different substitution pattern on the benzoxazepine ring.
Benzoxazepine hydrochloride: A simpler derivative without the bromine and dimethyl substitutions.
Uniqueness: 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to the presence of the bromine atom and the dimethyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
7-bromo-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)14-11;/h3-5,13H,6-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTITKHKIGQKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C(O1)C=CC(=C2)Br)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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